N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-ylmethyl intermediate.
Synthesis of the triazole ring: The furan-2-ylmethyl intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Introduction of the methylphenyl and propyl groups: The triazole intermediate is further reacted with 4-methylphenyl and propyl reagents under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or furan rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-5-16-17(18(23)19-12-15-6-4-11-24-15)20-21-22(16)14-9-7-13(2)8-10-14/h4,6-11H,3,5,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQKYNIKHDMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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